molecular formula C14H18BrNO B14518716 2-[(2-Bromophenyl)methyl]-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine CAS No. 62746-62-7

2-[(2-Bromophenyl)methyl]-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine

Cat. No.: B14518716
CAS No.: 62746-62-7
M. Wt: 296.20 g/mol
InChI Key: XIZPPNTWWMBUGD-UHFFFAOYSA-N
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Description

2-[(2-Bromophenyl)methyl]-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine is an organic compound that belongs to the class of oxazines. Oxazines are heterocyclic compounds containing one oxygen and one nitrogen atom in a six-membered ring. This particular compound is characterized by the presence of a bromophenyl group and three methyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromophenyl)methyl]-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine typically involves a multi-step process. One common method includes the reaction of 2-bromobenzyl chloride with 4,4,6-trimethyl-1,3-oxazine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromophenyl)methyl]-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the removal of the bromine atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

    Oxidation Reactions: Products include oxidized derivatives such as oxides or hydroxylated compounds.

    Reduction Reactions: Products include reduced derivatives with the removal of the bromine atom or reduction of other functional groups.

Scientific Research Applications

2-[(2-Bromophenyl)methyl]-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Bromophenyl)methyl]-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine involves its interaction with molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The oxazine ring can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromophenethyl alcohol
  • 2-(4-Bromophenyl)propionic acid
  • Methyl 2-(4-bromophenyl)acetate

Uniqueness

2-[(2-Bromophenyl)methyl]-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine is unique due to its specific combination of a bromophenyl group and an oxazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62746-62-7

Molecular Formula

C14H18BrNO

Molecular Weight

296.20 g/mol

IUPAC Name

2-[(2-bromophenyl)methyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine

InChI

InChI=1S/C14H18BrNO/c1-10-9-14(2,3)16-13(17-10)8-11-6-4-5-7-12(11)15/h4-7,10H,8-9H2,1-3H3

InChI Key

XIZPPNTWWMBUGD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N=C(O1)CC2=CC=CC=C2Br)(C)C

Origin of Product

United States

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